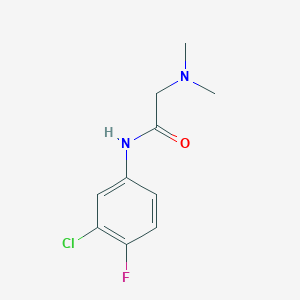
N~1~-(3-chloro-4-fluorophenyl)-N~2~,N~2~-dimethylglycinamide
Vue d'ensemble
Description
N~1~-(3-chloro-4-fluorophenyl)-N~2~,N~2~-dimethylglycinamide, commonly known as Cimaglermin, is a small molecule peptide that has gained significant attention in recent years due to its potential therapeutic applications. This peptide has been shown to have beneficial effects on cardiovascular health, making it a promising candidate for the treatment of heart failure.
Mécanisme D'action
Cimaglermin exerts its effects on the heart by binding to a receptor called the cardiotrophin-like cytokine receptor (CLCR). This receptor is expressed on the surface of cardiac myocytes and is involved in the regulation of cardiac function. Binding of Cimaglermin to CLCR leads to the activation of a signaling pathway that results in increased cardiac function and reduced risk of heart failure.
Biochemical and physiological effects
Cimaglermin has been shown to have several biochemical and physiological effects. It increases cardiac contractility, which leads to improved cardiac function. It also promotes the growth and survival of cardiac myocytes, which helps to protect the heart from damage. Additionally, Cimaglermin has been shown to have anti-inflammatory effects, which may contribute to its cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Cimaglermin has several advantages for use in lab experiments. It is a small molecule peptide, which makes it easy to synthesize and purify. It also has a well-defined mechanism of action, which makes it a useful tool for studying cardiac function. However, there are also limitations to its use. Cimaglermin is not yet approved for human use, which limits its potential clinical applications. Additionally, its effects may vary depending on the animal model used, which may limit its usefulness in certain studies.
Orientations Futures
There are several future directions for the study of Cimaglermin. One area of research is to further investigate its potential therapeutic applications. Clinical trials are needed to determine its safety and efficacy in humans. Another area of research is to explore its effects on other organs and systems in the body. Cimaglermin has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases. Finally, further research is needed to understand the molecular mechanisms underlying its effects on cardiac function. This may lead to the development of more targeted therapies for the treatment of heart failure.
Applications De Recherche Scientifique
Cimaglermin has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of heart failure. Heart failure is a condition where the heart is unable to pump enough blood to meet the body's needs. Cimaglermin has been shown to improve cardiac function and reduce the risk of heart failure in animal models.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c1-14(2)6-10(15)13-7-3-4-9(12)8(11)5-7/h3-5H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFULNKFHDMGVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4833431.png)
![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 2-fluorobenzoate](/img/structure/B4833443.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylethanesulfonamide](/img/structure/B4833451.png)
![1-[(3-bromophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4833459.png)
![5-{4-[(4-chlorophenyl)thio]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4833465.png)
![4,7-dimethyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4833466.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4833474.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B4833475.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4833483.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B4833491.png)
![ethyl 4-[2-(4-nitrophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4833499.png)
![N,N'-bis[2-(trifluoromethyl)phenyl]hexanediamide](/img/structure/B4833508.png)
![ethyl N-{[(2-furylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4833518.png)